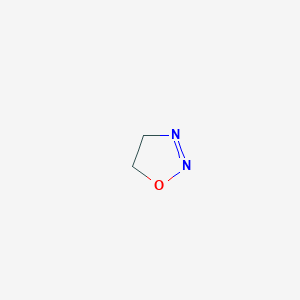
4,5-Dihydro-1,2,3-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1,2,3-oxadiazole, also known as oxadiazoline, is a heterocyclic compound that has been the subject of extensive scientific research due to its diverse range of applications in various fields. The compound is synthesized using a variety of methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1,2,3-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. The compound has been shown to interact with various biological targets, including DNA, RNA, and proteins.
Biochemische Und Physiologische Effekte
Studies have shown that 4,5-Dihydro-1,2,3-oxadiazole has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,5-Dihydro-1,2,3-oxadiazole in lab experiments is its diverse range of biological activities. The compound has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile tool for researchers. However, one limitation of using 4,5-Dihydro-1,2,3-oxadiazole in lab experiments is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, and caution should be exercised when working with it.
Zukünftige Richtungen
There are many future directions for research on 4,5-Dihydro-1,2,3-oxadiazole. One area of interest is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, the compound's mechanism of action and its interactions with biological targets should be further explored to gain a better understanding of its biological activities. Finally, the potential toxicity of 4,5-Dihydro-1,2,3-oxadiazole should be investigated further to determine its safety for use in various applications.
Conclusion
In conclusion, 4,5-Dihydro-1,2,3-oxadiazole is a heterocyclic compound that has been the subject of extensive scientific research. The compound has a diverse range of applications in various fields, including the pharmaceutical industry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4,5-Dihydro-1,2,3-oxadiazole is necessary to fully understand its potential applications and limitations.
Synthesemethoden
There are several methods for synthesizing 4,5-Dihydro-1,2,3-oxadiazole. One of the most common methods involves the reaction of hydrazides with carboxylic acids or their derivatives. Another method involves the reaction of nitriles with hydrazine hydrate in the presence of a strong acid catalyst. The reaction of 1,2-diketones with hydrazine hydrate is also a viable method for synthesizing 4,5-Dihydro-1,2,3-oxadiazole.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1,2,3-oxadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, the compound has been investigated as a potential drug candidate due to its diverse range of biological activities. It has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Eigenschaften
CAS-Nummer |
13589-37-2 |
|---|---|
Produktname |
4,5-Dihydro-1,2,3-oxadiazole |
Molekularformel |
C2H4N2O |
Molekulargewicht |
72.07 g/mol |
IUPAC-Name |
4,5-dihydrooxadiazole |
InChI |
InChI=1S/C2H4N2O/c1-2-5-4-3-1/h1-2H2 |
InChI-Schlüssel |
JKNSMBZZZFGYCB-UHFFFAOYSA-N |
SMILES |
C1CON=N1 |
Kanonische SMILES |
C1CON=N1 |
Andere CAS-Nummern |
13589-37-2 |
Synonyme |
4,5-dihydro-1,2,3-oxadiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



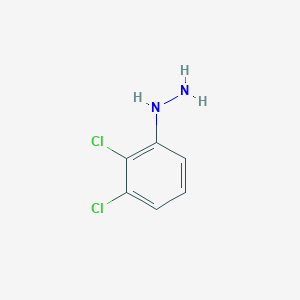
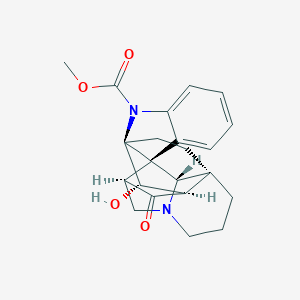
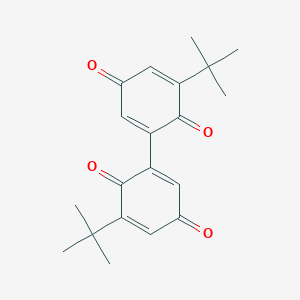

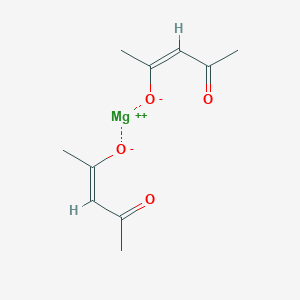
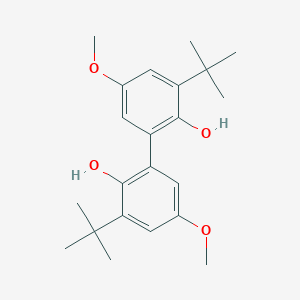
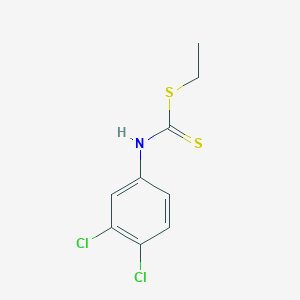
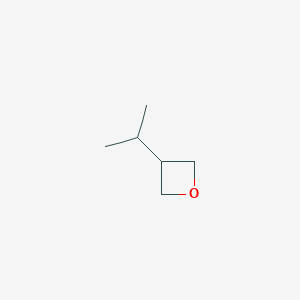
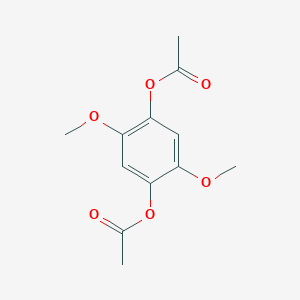
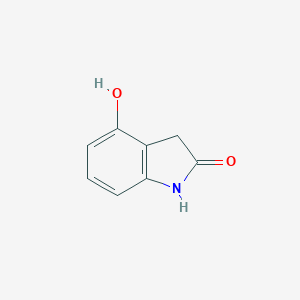
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)